molecular formula C14H16Cl2N4O4 B568188 (1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride CAS No. 117903-79-4

(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride

Cat. No. B568188
M. Wt: 375.206
InChI Key: PDPYGNJVCKPVGM-KFWOVWKUSA-N
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Description

“(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride” is a chiral nitrogen ligand used for enantioselective synthesis . It has the molecular formula C14H14N4O4.2ClH .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: NC@H[O-])C=C1)C@@H[O-])C=C2)N.Cl.Cl . This indicates that the molecule contains two nitrophenyl groups attached to a central ethane-1,2-diamine moiety, with two chloride ions for charge balance .


Physical And Chemical Properties Analysis

The molecular weight of “(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride” is 375.21 . The compound is a solid at room temperature .

Scientific Research Applications

Coordination Chemistry and Spectroscopy

Tricarbonylrhenium(I) Bromide Complexes : This study synthesized and characterized rhenium(I) complexes using ligands closely related to the specified compound. The complexes were studied for their electrochemical and spectroscopic properties, highlighting their potential application in materials science and catalysis (Dehghanpour et al., 2010).

Copper(I) Complexes : Similar compounds were used to synthesize and characterize copper(I) complexes, indicating their potential in developing new materials with unique electrochemical properties (Dehghanpour et al., 2009).

Structural Analysis

Crystal Structure and Theoretical Calculations : The crystal structure of a closely related compound was analyzed, providing insights into the molecular arrangement and electronic structure, which is crucial for designing molecules with desired physical or chemical properties (Aydın & Arslan, 2021).

X-Ray Structure Analysis : X-ray diffraction techniques were used to analyze the structure of a compound with a similar backbone, underscoring the importance of structural analysis in understanding the properties of new materials (Guillaume et al., 2017).

Advanced Materials Development

Polyaddition Behavior : The reactivity of bis(cyclic carbonate)s with diamines, including those similar to the specified compound, was studied, highlighting their application in the development of polymers with potential biomedical applications (Tomita et al., 2001).

Antifungal Applications : Novel compounds derived from similar diamines showed promising antifungal activity, indicating their potential use in developing new antifungal agents (Toumi et al., 2013).

Polyimide Synthesis : Research into novel polyimides derived from fluorinated diamines similar to the specified compound suggests their use in creating materials with exceptional thermal and mechanical properties, suitable for aerospace and electronics (Yin et al., 2005).

Safety And Hazards

The compound is classified as a combustible solid . It has a WGK of 3 . The safety information suggests that it should be handled with care, using personal protective equipment, and in case of contact with eyes, rinse immediately and seek medical advice .

properties

IUPAC Name

(1R,2R)-1,2-bis(4-nitrophenyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4.2ClH/c15-13(9-1-5-11(6-2-9)17(19)20)14(16)10-3-7-12(8-4-10)18(21)22;;/h1-8,13-14H,15-16H2;2*1H/t13-,14-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPYGNJVCKPVGM-KFWOVWKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726741
Record name (1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride

CAS RN

117903-79-4
Record name (1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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